molecular formula C20H16Cl3N3O2 B2399915 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide CAS No. 946321-04-6

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide

Cat. No.: B2399915
CAS No.: 946321-04-6
M. Wt: 436.72
InChI Key: DVBUGSGQTJQNQD-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide is a complex organic compound characterized by the presence of chlorophenyl and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide typically involves multiple steps, starting with the preparation of the core pyridazinone structure. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions, using chlorinated benzene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent product quality. Solvent selection and purification steps are also critical to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dichlorophenyl)butanamide
  • 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)butanamide

Uniqueness

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide is unique due to its specific arrangement of chlorophenyl and pyridazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dichlorophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3N3O2/c21-14-5-3-13(4-6-14)17-9-10-20(28)26(25-17)11-1-2-19(27)24-18-12-15(22)7-8-16(18)23/h3-10,12H,1-2,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUGSGQTJQNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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